molecular formula C7H5BrCl2O B1394463 5-Bromo-2,4-dichlorobenzyl alcohol CAS No. 1805023-63-5

5-Bromo-2,4-dichlorobenzyl alcohol

Cat. No.: B1394463
CAS No.: 1805023-63-5
M. Wt: 255.92 g/mol
InChI Key: JAULHVSUAYVKQK-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichlorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5BrCl2O and its molecular weight is 255.92 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dichlorobenzyl alcohol plays a significant role in biochemical reactions, particularly in its interaction with proteins and enzymes. It is known to denature external proteins and rearrange their tertiary structures, which contributes to its antiseptic properties . This compound interacts with sodium channels, reducing their activity and thereby exerting a local anesthetic effect . Additionally, it has been observed to have virucidal activity against viruses associated with the common cold .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound’s interaction with sodium channels affects cellular metabolism and can lead to reduced cellular activity . In vitro studies have shown that it can reduce viral load, providing relief from symptoms such as throat soreness and difficulty in swallowing .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to sodium channels, reducing their activity and leading to a local anesthetic effect . The compound also denatures external proteins, causing a rearrangement of their tertiary structures . This denaturation is believed to be a key factor in its antiseptic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is released almost immediately from its formulation and reaches peak concentration in saliva within 3-4 minutes . Its concentration in saliva decreases to about 50% of the administered dose after 120 minutes . Long-term studies have shown that it remains stable and effective over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it provides effective antiseptic and anesthetic effects without significant adverse effects . At higher doses, there may be a presence of central nervous system stimulation followed by depression, as well as cardiovascular effects . These findings highlight the importance of dosage regulation to avoid toxic or adverse effects.

Metabolic Pathways

This compound is metabolized in the liver to form hippuric acid . This metabolic pathway involves the interaction with liver enzymes, which facilitate the conversion of the compound into its metabolites. The effects on metabolic flux and metabolite levels are significant, as the compound’s metabolism can influence its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is rapidly absorbed and distributed in the oral cavity, reaching peak concentration in saliva within minutes . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues .

Subcellular Localization

This compound is primarily localized in the extracellular space, where it exerts its antiseptic effects. The compound’s activity is influenced by its localization, as it targets external proteins and sodium channels on the cell membrane . There are no specific targeting signals or post-translational modifications that direct it to specific compartments or organelles, as its primary mode of action is extracellular .

Properties

IUPAC Name

(5-bromo-2,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAULHVSUAYVKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283746
Record name Benzenemethanol, 5-bromo-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805023-63-5
Record name Benzenemethanol, 5-bromo-2,4-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805023-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-bromo-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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